Dioncophylline C
Description
Dioncophylline C (DioC) is a naphthylisoquinoline alkaloid (NIQ) isolated primarily from tropical lianas of the Dioncophyllaceae and Ancistrocladaceae families. Structurally, it features a biaryl axis connecting a naphthalene moiety to an isoquinoline unit via a 5,1′-linkage, with stereochemical complexity arising from its axial chirality and hydroxyl/methyl substituents . DioC exhibits potent antiplasmodial activity against Plasmodium falciparum and P. berghei, with in vivo curative effects observed in murine malaria models at low oral doses (ED50 = 10.71 mg/kg/day) . Its mechanism involves inhibition of hemozoin formation through complexation with ferriprotoporphyrin IX (FPIX), akin to chloroquine and other quinolines . Additionally, DioC demonstrates cytotoxicity against leukemia and myeloma cell lines, though with lower selectivity compared to analogs like dioncophylline A .
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1R,3R)-5-(5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C23H25NO3/c1-12-10-20(27-4)23-16(6-5-7-18(23)25)21(12)15-8-9-19(26)22-14(3)24-13(2)11-17(15)22/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1 |
InChI Key |
NALOMJPIDNQZKW-ZIAGYGMSSA-N |
SMILES |
CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC(=C2[C@H](N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O |
Synonyms |
dioncophylline C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences Among NIQs
NIQs are classified based on coupling positions (5,1′; 7,1′; 5,8′), stereochemistry, and substituents, which critically influence bioactivity:
Key Observations :
- DNA Binding : DioC’s 5,1′-linkage creates steric hindrance, preventing DNA interaction, unlike dioncophyllines A and B, which bind via semi-intercalation .
- FPIX Binding : DioC’s FPIX complex mimics chloroquine’s binding mode, with similar paramagnetic relaxation rates and intermolecular distances . However, dimeric NIQs (e.g., jozimine A2) show superior FPIX affinity due to enhanced π-π stacking .
- Anticancer Activity : Dioncophylline A (7,1′-linkage) outperforms DioC in myeloma cell inhibition (EC50 = 0.22 μM vs. 32.0 μM), likely due to optimized DNA interaction and substituent effects .
Pharmacokinetic and Stability Profiles
Insights :
Resistance and Stage-Specific Activity
DioC retains efficacy against chloroquine-resistant P. berghei (ED50 = 1.90 mg/kg IV) , unlike quinolines. It targets multiple parasite stages:
Q & A
Q. Table 1: Key Analytical Parameters for this compound Characterization
| Technique | Critical Parameters | Common Pitfalls |
|---|---|---|
| NMR | Solvent suppression, ¹H-¹³C HSQC correlations | Solvent impurities masking key peaks |
| HR-MS | Resolution > 30,000, isotopic pattern match | Adduct formation (e.g., Na⁺/K⁺) |
| X-ray | Crystal size (>0.2 mm), low thermal motion | Disorder in flexible substituents |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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